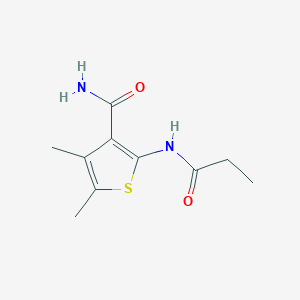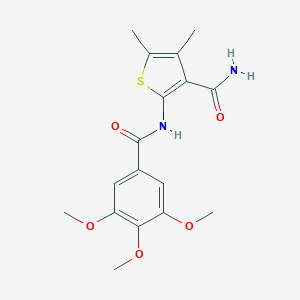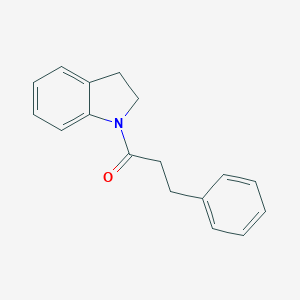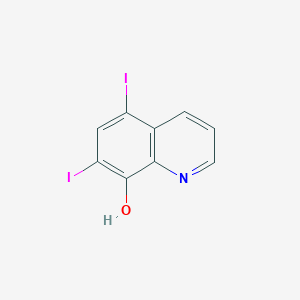
4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide” is a chemical compound . It is also known as “Silthiofam” and is used in agricultural pesticides . It is a beige powder free from visible extraneous matter and added modifying agents .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide”, has been a topic of interest for many scientists. The reaction of 2-amino-4,5-dimethyl-thiophene-3-carboxamide with iso (and isothio) cyanates has been investigated for the synthesis of thieno [2,3-d] pyrimidines .Molecular Structure Analysis
The molecular formula of “4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide” is C10H14N2O2S . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide, have been the focus of many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-inflammatory Properties
Thiophene derivatives exhibit many pharmacological properties such as anti-inflammatory . This suggests that 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide could potentially be used in the development of anti-inflammatory drugs .
Antimicrobial Properties
Thiophene derivatives also exhibit antimicrobial properties . This indicates that 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide could potentially be used in the development of antimicrobial drugs .
Anticancer Properties
Thiophene derivatives have been found to exhibit anticancer properties . This suggests that 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide could potentially be used in the development of anticancer drugs .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide could potentially be used in the development of corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This indicates that 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide could potentially be used in the development of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide could potentially be used in the development of OLEDs .
Antioxidant Activity
Among the evaluated compounds, 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide was found to possess the highest antioxidant activity . This indicates that it could potentially be used in the development of antioxidant drugs .
Future Directions
The future directions for “4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide” and other thiophene derivatives involve further exploration of their synthesis and potential applications. Thiophene-based analogs have been of interest to many scientists due to their potential as biologically active compounds . They have a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary targets of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that has been shown to have a variety of biological effects . .
Mode of Action
Thiophene derivatives have been shown to interact with various biological targets, leading to a range of effects . .
properties
IUPAC Name |
4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-4-7(13)12-10-8(9(11)14)5(2)6(3)15-10/h4H2,1-3H3,(H2,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHBEYDLRXTBNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(S1)C)C)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide](/img/structure/B464030.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B464040.png)

![methyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B464043.png)
![3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B464051.png)
![2-(2,4-dichlorophenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B464066.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxybenzamide](/img/structure/B464080.png)
![4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B464091.png)

![4-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B464141.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B464145.png)
![N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid](/img/structure/B464164.png)
![4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B464167.png)